
Carbamic acid--(naphthalen-1-yl)methanol (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid–(naphthalen-1-yl)methanol (1/1) is a compound that combines the structural features of carbamic acid and naphthalen-1-ylmethanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid–(naphthalen-1-yl)methanol (1/1) typically involves the reaction of naphthalen-1-ylmethanol with carbamic acid derivatives. One common method is the reaction of naphthalen-1-ylmethanol with carbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride.
Industrial Production Methods
Industrial production of carbamic acid derivatives often involves the use of phosgene or its derivatives as a starting material. The reaction of phosgene with naphthalen-1-ylmethanol in the presence of a base can yield carbamic acid–(naphthalen-1-yl)methanol (1/1). This method is efficient and scalable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid–(naphthalen-1-yl)methanol (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalen-1-ylmethanol derivatives.
Reduction: Reduction reactions can convert the carbamic acid group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthalen-1-ylmethanol derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Carbamic acid–(naphthalen-1-yl)methanol (1/1) has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: The compound is used in the production of polymers and other industrial materials.
Mecanismo De Acción
The mechanism of action of carbamic acid–(naphthalen-1-yl)methanol (1/1) involves its interaction with molecular targets such as enzymes and receptors. The carbamic acid group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The naphthalen-1-yl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-naphthyl N-methylcarbamate: This compound shares the naphthalen-1-yl group but has a different carbamate structure.
Naphthalen-1-yl-carbamic acid 1-phenyl-ethyl ester: Similar in structure but with a phenyl-ethyl ester group instead of methanol.
Uniqueness
Carbamic acid–(naphthalen-1-yl)methanol (1/1) is unique due to its specific combination of carbamic acid and naphthalen-1-ylmethanol
References
- NAPHTHALEN-1-YL-CARBAMIC ACID 1-PHENYL-ETHYL ESTER - MilliporeSigma
- 1-naphthyl N-methylcarbamate – Critically Evaluated … - NIST
- Carbamate synthesis by carbamoylation - Organic Chemistry Portal
- Carbamic acid - Wikipedia
- Inhibition Molecular Mechanism of the Novel Fungicidal N-(Naphthalen-1 …
Propiedades
Número CAS |
74156-18-6 |
|---|---|
Fórmula molecular |
C12H13NO3 |
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
carbamic acid;naphthalen-1-ylmethanol |
InChI |
InChI=1S/C11H10O.CH3NO2/c12-8-10-6-3-5-9-4-1-2-7-11(9)10;2-1(3)4/h1-7,12H,8H2;2H2,(H,3,4) |
Clave InChI |
CEAUAYNKMYBFBZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2CO.C(=O)(N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


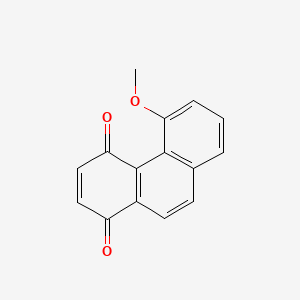
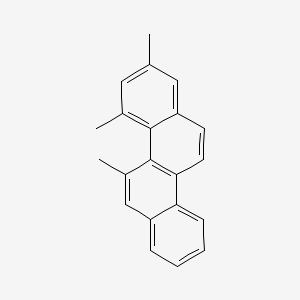
![3H-Indolium, 1,3,3-trimethyl-2-[[methyl[4-(phenylazo)phenyl]hydrazono]methyl]-, methyl sulfate](/img/structure/B14451941.png)
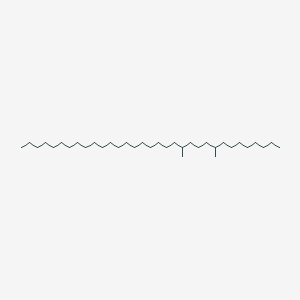
![1-[3-(Morpholin-4-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14451952.png)
![Diethyl [(ethylamino)methylidene]propanedioate](/img/structure/B14451955.png)


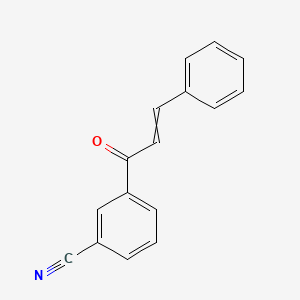
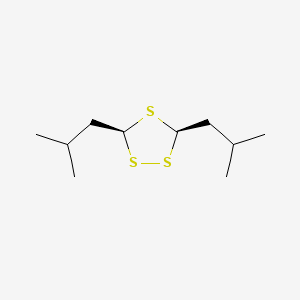
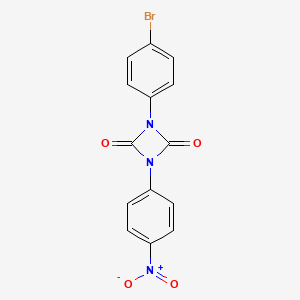
![1,1'-Bis[3-(trimethoxysilyl)propyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14451995.png)
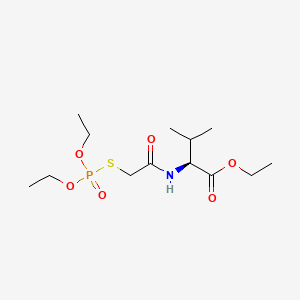
![1-[3-(1-Benzofuran-2-yl)-3,4-dihydro-2H-pyrrol-5-yl]-4-methylpiperazine](/img/structure/B14452013.png)
